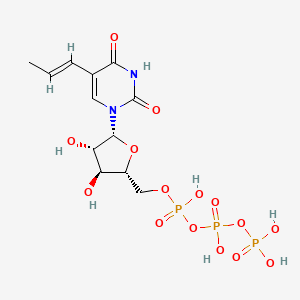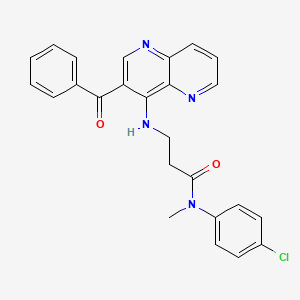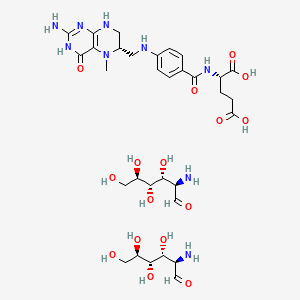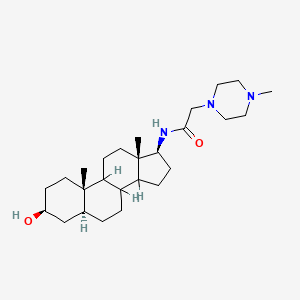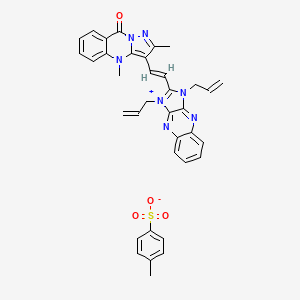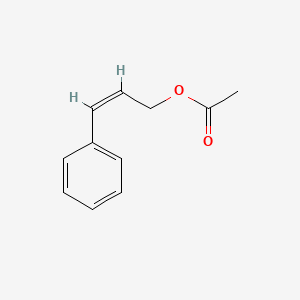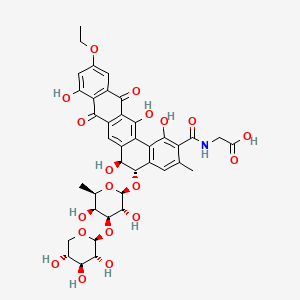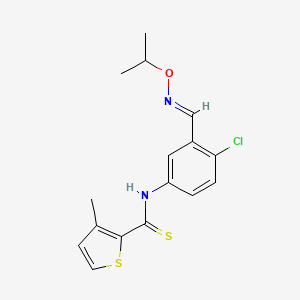
2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- typically involves multi-step organic reactions. One common approach might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the carbothioamide group: This step might involve the reaction of the thiophene derivative with thiocarbamoyl chloride under basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the imino group, converting it to an amine.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the thiophene ring and the carbothioamide group might confer interesting pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxamide: A simpler analog with a carboxamide group instead of a carbothioamide group.
N-(4-chlorophenyl)thiophene-2-carboxamide: Similar structure but lacks the methylethoxyimino group.
Uniqueness
The uniqueness of 2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- lies in its specific functional groups and their arrangement. This unique structure might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
178870-36-5 |
|---|---|
Molecular Formula |
C16H17ClN2OS2 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]-3-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C16H17ClN2OS2/c1-10(2)20-18-9-12-8-13(4-5-14(12)17)19-16(21)15-11(3)6-7-22-15/h4-10H,1-3H3,(H,19,21)/b18-9+ |
InChI Key |
RESAKFVTQFLGFK-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)C |
Canonical SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


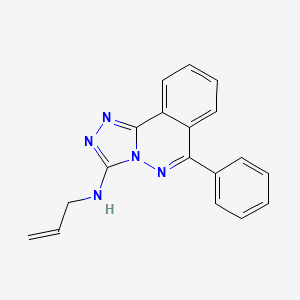

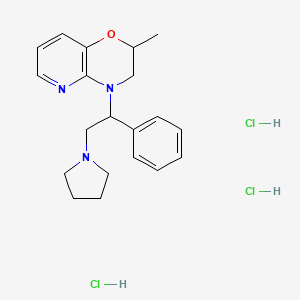
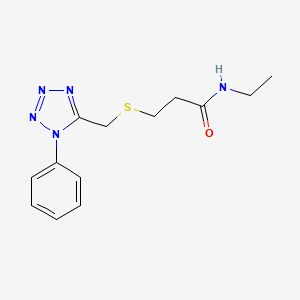


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
